3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester
Description
Properties
Molecular Formula |
C21H23IO12 |
|---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 |
InChI Key |
HHCLYQKBEARFJZ-VDRZXAFZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of phenol derivatives. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The glucuronidation step involves the reaction of the iodophenol derivative with glucuronic acid derivatives under acidic conditions to form the glucuronide ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The phenolic moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as thiols or amines in the presence of a palladium catalyst.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Quinones.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The iodophenol moiety may also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl (3-acetyloxy-5-iodophenoxy)-2',3',4'-tri-O-acetyl-β-D-glucopyranosiduronate
- CAS Number : 490028-21-2
- Molecular Formula : Likely C₂₁H₂₃IO₁₂ (inferred from structural analogs)
- Molecular Weight : ~610.3 g/mol (estimated)
Applications :
This compound is primarily used as a synthetic intermediate in the preparation of trans-resveratrol glucuronide conjugates, which are critical for studying drug metabolism and bioavailability . It features acetyl-protected hydroxyl groups on the glucuronic acid moiety, enhancing stability during synthetic processes .
The following table compares structural analogs, highlighting key differences in substituents, applications, and physicochemical properties:
Key Structural and Functional Differences :
Substituent Effects: The iodophenol group in the target compound enhances its utility in radiolabeling or halogen-mediated coupling reactions, unlike the 2-nitrophenyl group in , which facilitates enzymatic hydrolysis for spectrophotometric detection. Deuterated analogs (e.g., ) are tailored for mass spectrometry-based metabolic studies, offering isotopic distinction without altering chemical reactivity.
Protection Patterns :
- All listed compounds share tri-O-acetyl protection on the glucuronic acid, ensuring solubility in organic solvents and preventing premature deprotection .
- The tetra-O-acetyl variant in provides additional stability but may complicate selective deprotection steps.
Biological and Synthetic Relevance :
- The target compound’s resveratrol-derivative role contrasts with the enzyme-substrate function of the 2-nitrophenyl analog .
- Indole-based glucuronides (e.g., ) are designed for prodrug activation, leveraging enzymatic cleavage in targeted drug delivery.
Physicochemical and Commercial Considerations :
- Purity & Availability: The target compound is commercially available at ≥95% purity (Santa Cruz Biotechnology, TRC) , whereas deuterated or chromogenic analogs (e.g., ) are specialized and costlier.
- Stability : Acetylated glucuronides generally require storage at –20°C to prevent hydrolysis , whereas deuterated derivatives may have enhanced shelf-life due to isotopic substitution .
Research Findings :
- Enzymatic hydrolysis studies on 2-nitrophenyl glucuronides demonstrate rapid cleavage by β-glucuronidase (kinetics: $ V_{max} = 12 \, \mu M/min $), unlike the target compound, which remains stable under similar conditions.
- Synthetic routes for the target compound involve iodination using (diacetoxyiodo)benzene , a method shared with brominated indole analogs but distinct from nitrophenyl derivatives.
Biological Activity
3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-β-D-glucuronide Methyl Ester, with the CAS number 490028-21-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C21H23IO12
- Molecular Weight : 594.30459 g/mol
- Synonyms : 3-(Acetyloxy)-5-iodophenyl-β-D-glucopyranosiduronic Acid Methyl Ester Triacetate
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which include a phenolic group and glucuronide moiety. These features are known to influence various biological pathways.
- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress. The presence of the glucuronide group may enhance solubility and bioavailability, potentially increasing the efficacy of antioxidant activity in vivo.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, phenolic compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
- Antimicrobial Properties : The iodinated phenol structure may contribute to antimicrobial activity, as halogenated phenols are often associated with enhanced biocidal effects against various pathogens.
Synthesis and Characterization
Research has focused on synthesizing this compound through various methods, including acetylation reactions and glucuronidation processes. For instance, studies have shown that the introduction of acetyl groups enhances the stability and solubility of the compound in biological systems .
In Vitro Studies
In vitro studies have demonstrated that 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-β-D-glucuronide Methyl Ester exhibits significant activity against several cancer cell lines. For example:
These results indicate a promising potential for further development as a therapeutic agent.
In Vivo Studies
Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results have shown that it can significantly reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-β-D-glucuronide Methyl Ester, and how is reaction progress monitored?
The synthesis typically involves sequential acetylation and iodination steps. For example, the iodophenol intermediate is first acetylated using acetic anhydride in a polar aprotic solvent (e.g., DMF) with catalytic potassium carbonate. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization to track the consumption of starting materials. Post-reaction, quenching with ice water precipitates the product, which is purified via recrystallization or column chromatography .
Q. What standard characterization methods are used to confirm the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm acetyl group positions and glucuronide stereochemistry.
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- Infrared spectroscopy (IR) to identify acetyl C=O stretches (~1740 cm⁻¹) and phenolic O-H bonds (if deprotected).
- Optical rotation ([α]D) to confirm β-D-glucuronide configuration .
Q. How can researchers optimize the yield of the iodination step in the synthesis?
Iodination efficiency depends on:
- Stoichiometry : Use 1.2–1.5 equivalents of iodine source (e.g., I₂/KI) to minimize side reactions.
- Temperature control : Maintain 0–5°C during iodination to prevent over-iodination or degradation.
- Solvent choice : Polar solvents like DMF enhance iodine solubility and reaction homogeneity .
Advanced Research Questions
Q. How can enzyme kinetic studies be designed using this compound as a substrate analog for β-glucuronidase?
- Experimental setup : Incubate the compound with β-glucuronidase in a pH 7.4 buffer (e.g., phosphate) at 37°C.
- Assay method : Use spectrophotometry to monitor hydrolysis by tracking released 4-nitrophenol (λ = 405 nm) or via HPLC to quantify glucuronide cleavage.
- Data analysis : Calculate Michaelis-Menten constants (Km, Vmax) using Lineweaver-Burk plots or nonlinear regression. Compare with native substrates to assess competitive inhibition .
Q. What advanced techniques resolve contradictions in NMR data for acetylated glucuronide derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing 2',3',4'-O-acetyl groups).
- Variable-temperature NMR : Resolve conformational ambiguities caused by restricted rotation in the glucuronide ring.
- X-ray crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .
Q. How can this compound be used to study glycosaminoglycan (GAG) metabolic pathways in cell-based assays?
- Radiolabeling : Incorporate ³H/¹⁴C labels at the methyl ester or acetyl groups to track metabolic incorporation into GAGs.
- Inhibition studies : Co-administer with GAG biosynthesis inhibitors (e.g., xylosides) and quantify changes in sulfated GAG levels via dimethylmethylene blue (DMMB) assays.
- LC-MS/MS : Profile urinary or serum glucuronide metabolites to identify catabolic intermediates .
Q. What methodological challenges arise in synthesizing glycan-based materials from this compound, and how are they addressed?
- Glycosylation efficiency : Low yields due to steric hindrance from acetyl groups. Use trichloroacetimidate activation (e.g., BF₃·Et₂O catalysis) to improve coupling rates.
- Deprotection strategies : Selective removal of acetyl groups without degrading the glucuronide requires Zemplén conditions (NaOMe/MeOH), monitored by TLC.
- Purification : Reverse-phase HPLC separates glycan products from unreacted starting materials .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported enzymatic hydrolysis rates for this compound?
- Standardize assay conditions : Ensure consistent pH, temperature, and enzyme purity (e.g., via SDS-PAGE).
- Control for inhibitors : Pre-treat enzyme solutions with chelators (EDTA) to remove metal ion contaminants.
- Cross-validate methods : Compare spectrophotometric data with LC-MS quantification to rule out interference from co-eluting metabolites .
Q. What strategies improve reproducibility in multi-step syntheses of this compound?
- Detailed procedural documentation : Specify solvent batch, drying methods (e.g., molecular sieves for DMF), and cooling rates.
- Intermediate characterization : Validate each synthetic intermediate via melting point, Rf values, and NMR before proceeding.
- Collaborative verification : Share protocols with independent labs to identify overlooked variables (e.g., trace moisture in reagents) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
